molecular formula Ge2Mn3 B14724126 CID 78062190

CID 78062190

Cat. No.: B14724126
M. Wt: 310.07 g/mol
InChI Key: KEZIKGIDNSWHCU-UHFFFAOYSA-N
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Description

The compound CID 78062190 is a PubChem Compound Identifier (CID), a unique numerical designation assigned to chemical substances in the PubChem database. While PubChem CIDs are widely used to catalog compounds, the absence of specific information about this compound in the referenced materials limits a detailed introduction. Notably, the term "CID" is also used ambiguously in other contexts, such as Collision-Induced Dissociation (CID), a mass spectrometry technique , and Chemical-Induced Disease (CID) relations in toxicogenomics . For clarity, this article focuses on this compound as a chemical compound, though direct evidence is lacking.

Properties

Molecular Formula

Ge2Mn3

Molecular Weight

310.07 g/mol

InChI

InChI=1S/2Ge.3Mn

InChI Key

KEZIKGIDNSWHCU-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Mn].[Mn].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78062190 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves rigorous quality control measures to maintain consistency and meet regulatory standards. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: CID 78062190 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the reaction pathway and the yield of the products.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

CID 78062190 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a standard for analytical techniques. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78062190 involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The molecular targets and pathways involved in the action of this compound are the subject of ongoing research, aiming to elucidate the detailed mechanisms and optimize its applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of data for CID 78062190, comparisons must rely on analogous compounds referenced in the evidence. Below is a structured analysis of compounds with similar PubChem CIDs and methodologies for comparative studies:

Table 1: Key Compounds and Their Contexts

PubChem CID Compound Name Application/Study Context Key Findings Reference
6675 Taurocholic Acid Substrate for bile acid transporters Structural comparison via 3D overlays with DHEAS (CID 12594) and TLC (CID 439763) .
5469634 Ginkgolic Acid 17:1 Inhibitor of steroid sulfotransferase Demonstrated competitive inhibition kinetics in enzymatic assays.
10153267 3-O-Caffeoyl Betulin Betulin-derived inhibitor Structural analysis via mass spectrometry and 3D overlays with steroid substrates.
72326 Betulin Inhibitor of bile acid transport Compared with derivatives (e.g., betulinic acid, CID 64971) for activity.

Methodologies for Comparative Analysis

Structural Comparisons :

  • Compounds like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) were analyzed using 3D structural overlays to identify steric and electronic similarities influencing substrate specificity .
  • Betulin-derived inhibitors (e.g., CID 72326 vs. CID 10153267) were compared to evaluate substituent effects on inhibitory activity .

Mass Spectrometry Techniques: Collision-Induced Dissociation (CID) was used to differentiate structural isomers (e.g., ginsenosides Rf and F11) based on fragmentation patterns . Comparative studies between CID and Electron Transfer Dissociation (ETD) highlighted CID's limitations in preserving post-translational modifications like ubiquitination .

Toxicogenomic Profiling: The Comparative Toxicogenomics Database (CTD) curates chemical-disease relationships, enabling comparisons of toxicological responses across species .

Limitations and Ambiguities in the Evidence

Ambiguous Terminology: "CID" refers to multiple concepts: PubChem identifiers, Collision-Induced Dissociation, and Chemical-Induced Disease relations. This complicates data interpretation .

Lack of Direct Data for this compound: No structural, spectral, or bioactivity data are provided for this compound in the referenced materials.

Methodological Heterogeneity: Studies use diverse techniques (e.g., LC-ESI-MS for ginsenosides , enzymatic assays for inhibitors ), limiting cross-study comparability.

Recommendations for Future Research

PubChem Metadata Enhancement :

  • Curate detailed entries for understudied CIDs like 78062190, including structural data, spectral signatures, and bioactivity profiles .

Standardized Comparative Frameworks :

  • Adopt unified methodologies (e.g., text-to-text Transformer models for data integration ) to enable systematic compound comparisons.

Technique-Specific Optimization :

  • Address CID-MS limitations (e.g., fragmentation bias) by integrating hybrid methods like ETD or ion mobility .

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